4-(4-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-15(17(23)21-14-5-3-2-4-6-14)16(22-18(24)20-11)12-7-9-13(19)10-8-12/h2-10,16H,1H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSOFNWHAXUUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18FN3O2
- Molecular Weight : 325.34 g/mol
- CAS Number : 125995-03-1
Pharmacological Activities
The compound exhibits a range of biological activities that can be categorized as follows:
Anticancer Activity
Research indicates that tetrahydropyrimidine derivatives possess anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains. Notably:
- Bacteria Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Ranges from 32 to 128 µg/mL depending on the strain.
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory responses:
- In Vitro Assays : Reduction in the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures.
- Potential Applications : Treatment of inflammatory diseases such as rheumatoid arthritis.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Receptor Modulation : Potential interaction with receptors involved in inflammation and immune response modulation.
Case Studies
Several studies have explored the effects of this compound in various experimental settings:
Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of tetrahydropyrimidine derivatives. The results indicated that modifications to the phenyl group significantly enhanced cytotoxicity against breast cancer cells .
Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2020) demonstrated that derivatives similar to this compound exhibited promising antimicrobial activity against multi-drug resistant strains . The study highlighted the importance of structural modifications for enhancing efficacy.
Data Summary
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of tetrahydropyrimidines often involves multi-step processes that can include cyclization reactions and functional group modifications. The compound can be synthesized through methods that emphasize green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions. These methods not only enhance yields but also reduce environmental impact by minimizing waste.
Chemical Properties:
- Molecular Formula: C18H16FN3O2
- Molecular Weight: 325.34 g/mol
- CAS Number: Not specified in the provided data.
Antiviral Properties
Recent studies have highlighted the antiviral potential of tetrahydropyrimidine derivatives against HIV. A derivative of this compound was shown to inhibit the strand transfer reaction of the HIV integrase enzyme with an IC50 value of 0.65 µM . This suggests that compounds like 4-(4-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide could serve as lead compounds for developing new antiviral agents.
Anti-inflammatory Effects
Research indicates that dihydropyrimidinones exhibit significant anti-inflammatory activities. For instance, compounds structurally related to this tetrahydropyrimidine have been evaluated in animal models for their ability to reduce edema induced by carrageenan . The anti-inflammatory activity was compared to standard drugs like diclofenac sodium, demonstrating promising results.
Antihypertensive Activity
The antihypertensive effects of similar compounds have been documented through systematic studies where various derivatives were screened using the tail-cuff method to measure blood pressure . Substitutions on the phenyl ring significantly influenced antihypertensive activity, suggesting that further modifications could enhance efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydropyrimidines. For example:
- Substituents: The presence of electron-donating groups on the phenyl ring has been associated with increased biological activity.
- Positioning: The positioning of substituents at specific carbon atoms (C-4 and C-6) affects the compound's interaction with biological targets.
Case Studies and Research Findings
Comparison with Similar Compounds
Core Modifications: Oxo vs. Thioxo Groups
- Target Compound : Features a 2-oxo group (C=O).
- Analogues: Compound 5 (): 4-(3-Fluorophenyl)-6-methyl-2-thioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide replaces the oxo with a thioxo (C=S) group. Compound 5 demonstrated cytotoxicity against cancer cell lines (AGS: IC₅₀ 9.9 µM; MCF-7: IC₅₀ 15.2 µM) . Compounds 7a–9c (): Thioxo derivatives with halogenated aryl groups (e.g., 7c: 4-(2-cyanophenyl)-6-methyl-N-(4-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide) showed enhanced thermal stability (melting points 257–283°C) compared to oxo analogs .
Substituent Variations on the Aryl Rings
- 4-Fluorophenyl vs. Halogenated/Substituted Aryl Groups: Compound 8d (): 1-(4-Bromobenzyl)-4-(4-bromophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide introduces bromine atoms, increasing molecular weight (MW 486.1) and lipophilicity. However, its synthetic yield was low (16.7%), suggesting synthetic challenges . Its higher yield (74%) reflects optimized coupling conditions .
Carboxamide Modifications
- N-Phenyl vs. N-Heteroaryl/Substituted Phenyl :
- Compound 4a () : 4-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide introduces a triazole-benzyl group, improving solubility via polar interactions .
- Compound 9c () : 4-(1,3-Diphenyl-1H-pyrazol-4-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide uses a nitro group for electron withdrawal, which may enhance target binding but reduce metabolic stability .
Physicochemical Properties
Q & A
Q. Optimizing reaction kinetics for scalable synthesis
- Approach :
- Use stopped-flow IR to monitor intermediate formation rates.
- Adjust solvent polarity (e.g., DMF → acetone) to reduce side reactions ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
